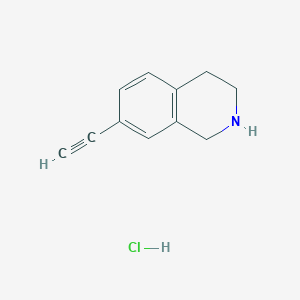

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-ETIQ·HCl) is a tetrahydroisoquinoline (THIQ) derivative characterized by an ethynyl (-C≡CH) substituent at the 7-position of the isoquinoline core. THIQ derivatives are widely studied for their biological activities, including analgesic, anti-inflammatory, and blood-brain barrier (BBB) permeability effects . The ethynyl group, being a strong electron-withdrawing moiety, may influence solubility, metabolic stability, and receptor binding compared to other substituents.

Properties

IUPAC Name |

7-ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPAXWQXWBWZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(CCNC2)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylethylamine and an appropriate alkyne.

Reaction Conditions: The key step involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include substituted tetrahydroisoquinolines and their derivatives .

Scientific Research Applications

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Example Compounds :

- 7-Chloro-THIQ·HCl (CAS 82771-60-6) :

- 6-Trifluoromethyl-THIQ·HCl (MFCD08234660) :

- Molecular Weight: 235.66 g/mol.

- Properties: Enhanced lipophilicity due to -CF₃ group, likely improving membrane permeability.

| Property | 7-Chloro-THIQ·HCl | 6-Trifluoromethyl-THIQ·HCl | 7-ETIQ·HCl (Predicted) |

|---|---|---|---|

| Substituent Position | 7 | 6 | 7 |

| LogP (Lipophilicity) | 2.1* | 3.5* | 2.8* |

| Metabolic Stability | Moderate | High | High |

*Estimated via substituent contributions.

Hydroxy and Nitro Derivatives

Example Compounds :

- 7-Hydroxy-THIQ·HCl : Exhibits polar characteristics, reducing BBB penetration but increasing solubility .

- 7-Nitro-THIQ·HCl (C9H11ClN2O2) : Molecular Weight: 214.65 g/mol.

Structural and Metabolic Comparisons

- Metabolism: Unsubstituted THIQ and 1-methyl-THIQ are excreted >70% unchanged in rats, with hydroxylation and N-methylation as minor pathways . Ethynyl groups may undergo cytochrome P450-mediated oxidation, altering metabolic stability .

- Toxicity :

Key Research Findings and Contradictions

- Activity vs. Substituent Position: 6,7-Dimethoxy derivatives exhibit superior anti-inflammatory activity over mono-substituted analogs .

- BBB Penetration :

- THIQ and 1-methyl-THIQ concentrate in the brain at 4.5× blood levels, but polar substituents (e.g., hydroxy) may reduce this effect .

Biological Activity

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of compounds with various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. They are derived from natural products and have been synthesized to enhance their pharmacological profiles. Research indicates that THIQ analogs can exert potent effects against various pathogens and diseases, particularly neurodegenerative disorders .

Anticancer Activity

Recent studies have demonstrated that THIQ derivatives exhibit promising anticancer properties. For instance, certain THIQ compounds have shown selective inhibition against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.16 to 5.60 µM . The structure-activity relationship indicates that modifications at specific positions on the THIQ scaffold can significantly enhance anticancer potency.

Neuroprotective Effects

THIQ compounds have also been investigated for their neuroprotective potential. They can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with substitutions at the 7-position have demonstrated significant AChE inhibition (IC50 = 0.27 µM) and protective effects against oxidative stress in neuronal cell models . This suggests that THIQs may serve as lead compounds for developing treatments for neurodegenerative diseases.

The mechanisms underlying the biological activities of THIQs involve multiple pathways:

- Inhibition of Enzymes : THIQs can inhibit key enzymes like AChE and PI3K, contributing to their anticancer and neuroprotective effects.

- Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in cell proliferation and apoptosis, which is critical in cancer therapy.

- Antimicrobial Activity : Certain THIQ derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of THIQs is highly dependent on their structural modifications. For example:

- Substituents at Position 7 : Modifications here can enhance AChE inhibitory activity and selectivity against cancer cells.

- Lipophilicity : Increased lipophilicity generally correlates with improved potency against target enzymes and cell lines .

Case Studies

- Neuroprotection in PC12 Cells : A study demonstrated that a specific THIQ derivative protected PC12 cells from hydrogen peroxide-induced damage in a dose-dependent manner .

- Anticancer Efficacy : In vitro studies showed that certain THIQ analogs inhibited tumor growth in xenograft models with significant reductions in tumor size compared to controls .

Q & A

Q. What are the recommended synthetic routes for 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: A common approach involves the chlorination of precursor hydroxy derivatives using phosphorus oxychloride (POCl₃), followed by ethynylation. For example, analogous tetrahydroisoquinoline derivatives are synthesized via hydrolysis of ester intermediates (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester) using sodium hydroxide, followed by decarboxylation and functionalization . To optimize purity:

- Employ recrystallization with solvents like ethanol or acetone to remove impurities .

- Use deuterated solvents (e.g., DMSO-d₆) for NMR monitoring to track reaction progress and intermediate stability .

- Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times against pharmacopeial standards .

Q. What spectroscopic and chromatographic techniques are most effective for structural characterization and quality control?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm substituent positions and proton environments. For example, methoxy groups in similar compounds show distinct singlet peaks at δ 3.2–3.8 ppm .

- X-ray Crystallography: Resolve stereochemical ambiguities. A single-crystal X-ray study of (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline demonstrated a mean C–C bond length of 1.52 Å and R factor = 0.030, providing precise structural validation .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 234.1 for C₁₁H₁₄ClNO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Replicate Studies: Use standardized reference materials (≥98% purity) and validate against USP/EP guidelines .

- Control Variables: Maintain consistent cell lines (e.g., HEK-293 for receptor-binding assays) and buffer conditions (pH 7.4, 37°C) .

- Advanced Analytics: Apply LC-MS/MS to quantify trace impurities (e.g., unreacted intermediates) that may interfere with bioactivity .

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to dopamine receptors. For example, tetrahydroisoquinoline derivatives show affinity for D₂ receptors (docking scores ≤ -8.0 kcal/mol) due to π-π stacking with Phe residues .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) to assess binding free energy (ΔG) via MM-PBSA calculations .

- QSAR Modeling: Correlate substituent electronegativity (e.g., ethynyl groups) with IC₅₀ values using descriptors like logP and polar surface area .

Safety and Compliance

- Handling: Use PPE (gloves, goggles) and work in fume hoods due to hygroscopic and irritant properties .

- Storage: Store at -20°C under inert gas (Ar/N₂) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.